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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of 2-chloro-N-phenylaniline, a significant chemical
intermediate. It covers its chemical identity, synthesis protocols, and its role as a scaffold in
various applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Data

2-chloro-N-phenylaniline, also known as 2-Chlorodiphenylamine, is an aromatic amine. Its
structure features a phenyl group and a 2-chlorophenyl group bonded to a central nitrogen
atom. This substitution pattern is crucial for its chemical properties and reactivity.
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Property Value Source

IUPAC Name 2-chloro-N-phenylaniline

N-Phenyl-2-chloroaniline, 2-
Synonyms Chlorodiphenylamine, (2-
Chloro-phenyl)-phenyl-amine

CAS Number 1205-40-9

Molecular Formula C12H10CIN

Molecular Weight 203.67 g/mol

InChi Key CASDLXCHUTYPAO-

UHFFFAOYSA-N

C1=CC=C(C=C1)NC2=CC=C
C=C2Cl

Canonical SMILES

Prominent Synthetic Methodologies

The synthesis of 2-chloro-N-phenylaniline primarily relies on modern cross-coupling reactions
that efficiently form the critical carbon-nitrogen (C-N) bond. Classical methods have also been
refined to improve yield and sustainability.

a) Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cornerstone of modern organic
synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl
halides with amines.

o Reactants: 1-bromo-2-chlorobenzene (or a similar aryl halide) and aniline.

o Catalyst System: A palladium source (e.g., Pdz(dba)s -
tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., XPhos, SPhos, or
other biaryl phosphine ligands).

e Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium
bis(trimethylsilyl)amide (LHMDS).

e Solvent: An anhydrous, aprotic solvent like toluene or dioxane.
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e Procedure: The aryl halide, aniline, base, and ligand are combined in the solvent under an
inert atmosphere (e.g., argon or nitrogen). The palladium catalyst is then added, and the
mixture is heated (typically between 80-110 °C) until the reaction is complete, as monitored
by techniques like TLC or GC-MS. The product is then isolated through standard workup
procedures involving extraction and purification by column chromatography.

b) Ullmann Condensation: A classical copper-catalyzed method for the formation of
diarylamines.

Reactants: 2-chloroaniline and iodobenzene (or bromobenzene).
o Catalyst: Copper powder or a copper(l) salt (e.g., Cul).
o Base: A base such as potassium carbonate (K2COs) is often required.

» Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO).

e Procedure: The reactants, catalyst, and base are heated at high temperatures (often >150
°C) for an extended period. The reaction progress is monitored, and upon completion, the
product is isolated via extraction and purified.

c) Two-Step Suzuki Coupling and Reduction: This route offers a controlled, multi-step approach
to the target molecule.

e Step 1: Suzuki Coupling:

[e]

Reactants: o-chloronitrobenzene and phenylboronic acid.

o Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium(ll) chloride
(Pd(PPhs3)2CL).

o Base and Solvent: A base like sodium carbonate in a biphasic system of toluene and
water.

o Procedure: The reactants are coupled under heating to form the intermediate, 2-chloro-2'-
nitrobiphenyl.
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e Step 2: Nitro Group Reduction:
o Reactant: 2-chloro-2'-nitrobiphenyl intermediate.

o Reducing Agent: Reagents such as iron powder in acidic conditions (e.g., with HCI or
acetic acid) or catalytic hydrogenation (H2 gas with a Pd/C catalyst).

o Procedure: The nitro intermediate is reduced to the primary amine, yielding the final 2-

chloro-N-phenylaniline product.

Synthetic Routes to 2-chloro-N-phenylaniline
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Caption: Synthetic pathways to 2-chloro-N-phenylaniline.
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Applications in Drug Development and Materials
Science

While direct research into the biological activities of 2-chloro-N-phenylaniline is limited, its
core structure is of significant interest to medicinal chemists and materials scientists.

» Scaffold for Bioactive Molecules: The N-phenylaniline framework is a key structural motif in
many biologically active compounds. The diarylamine structure is a known scaffold for
developing fungicides. Furthermore, modifying the N-phenylaniline backbone, for instance
into N-phenyl-glycine derivatives, has been shown to produce compounds with significant
anti-inflammatory activity. The introduction of a chlorine atom can modulate the electronic
and hydrophobic properties of the parent molecule, potentially enhancing its interaction with
biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with
over 250 FDA-approved drugs featuring at least one chlorine atom.

Intermediate in Pharmaceutical Synthesis: 2-chloro-N-phenylaniline is recognized as
"Diclofenac Impurity 19". Diclofenac is a widely used nonsteroidal anti-inflammatory drug
(NSAID). This identifies the compound as a key intermediate or a potential byproduct in the
manufacturing process of important pharmaceuticals, making its synthesis and
characterization critical for drug quality control.

Building Block for Advanced Materials: The N-phenylaniline core is fundamental to a class of
electroactive polymers. Copolymers involving aniline derivatives are explored for their
applications in materials science, such as in the development of sensors, corrosion-resistant
coatings, and electronic devices. The specific substitutions on the phenyl rings can fine-tune
the polymer's electronic and physical properties.
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Role of 2-chloro-N-phenylaniline as a Chemical Scaffold
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Caption: Role of 2-chloro-N-phenylaniline as a chemical scaffold.

Reactivity and Characterization

The reactivity of 2-chloro-N-phenylaniline is dictated by the interplay of the secondary amine
and the two substituted aromatic rings. The amine nitrogen's lone pair is delocalized over both
rings, making it a weak base. The chlorine atom deactivates its attached ring towards

electrophilic substitution while directing incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization: The structure of 2-chloro-N-phenylaniline and its derivatives
is typically confirmed using a suite of spectroscopic techniques.
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Technique Expected Observations

Distinct signals for the amine proton (N-H) and
aromatic protons. The chemical shifts and

1H NMR _ o
coupling patterns reveal the substitution pattern

on both phenyl rings.

Resonances for all 12 carbon atoms. The

carbons bonded to nitrogen and chlorine (ipso-
13C NMR ; ;

carbons) are typically downfield due to the

electronegativity of these atoms.

The molecular ion peak (M+) will show a

characteristic isotopic pattern (M+2 peak) with
Mass Spec. an intensity approximately one-third of the M+

peak, confirming the presence of a single

chlorine atom.

Characteristic absorption bands for N-H

stretching (for the secondary amine), C-N
IR Spec. : .

stretching, and aromatic C-H and C=C

stretching.

This comprehensive overview provides researchers and drug development professionals with
the foundational knowledge required to effectively synthesize, characterize, and utilize 2-
chloro-N-phenylaniline in their scientific endeavors.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-chloro-N-
phenylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072502#iupac-name-for-2-chloro-n-phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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